m-PEG7-thiol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

m-PEG7-thiol can be synthesized through various methods. One common approach involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions . The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity raw materials and advanced equipment . The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Thiol-Maleimide Michael Addition

The thiol group in m-PEG7-thiol reacts with maleimide-functionalized molecules via Michael addition, forming stable thioether bonds. This reaction is pH-dependent and achieves high specificity between pH 6.5–7.5 .

Key Findings:

-

Reaction Rate : At pH 7.0, the reaction rate of thiols with maleimide is ~1,000× faster than with amines .

-

Chemoselectivity : Above pH 7.5, competing reactions with amines (e.g., lysine) occur due to thiolate ion formation .

-

Applications : Used for PEGylation of cysteine residues in proteins, antibody-drug conjugates, and crosslinking in hydrogels .

Table 1: Thiol-Maleimide Reaction Conditions

| Parameter | Optimal Range | Impact on Reaction Efficiency | Source |

|---|---|---|---|

| pH | 6.5–7.5 | Maximizes thiol specificity | |

| Solvent | Aqueous/PBS | Enhances thiolate formation | |

| Temperature | 25°C | Balances speed/stability |

Thiol-Ene Click Chemistry

This compound participates in UV-initiated thiol-ene reactions with allyl or norbornene groups, forming hydrogels or polymer networks. This radical-mediated process is efficient and cytocompatible .

Key Findings:

-

Kinetics : Reactions complete within 1 hour under UV light (λ = 365 nm) with photoinitiators like DMPA .

-

FT-IR/NMR Validation : Disappearance of thiol (2560 cm⁻¹) and C=C (1645 cm⁻¹) peaks confirms conversion .

-

Applications : Anti-fog coatings, cell-encapsulation matrices, and degradable biomaterials .

Table 2: Thiol-Ene Reaction Monitoring

Disulfide Bond Formation

The thiol group oxidizes to form disulfide bonds (-S-S-) under aerobic conditions, enabling reversible crosslinking in redox-sensitive systems .

Key Findings:

-

Oxidation Rate : Autoxidation occurs within 24 hours in PBS (pH 7.4), accelerated by glutathione .

-

Reversibility : Disulfide bonds degrade via retro-Michael addition in reducing environments (e.g., cellular cytoplasm) .

-

Applications : Dynamic hydrogels for controlled drug release and tissue engineering .

Table 3: Disulfide Stability in Buffers

| Condition | Degradation Time (h) | Notes | Source |

|---|---|---|---|

| PBS (pH 7.4) | >24 | Slow oxidation | |

| 10 mM Glutathione | 4–5 | Accelerated breakdown |

Conjugation with Epoxides and Halides

This compound reacts with electrophilic groups (e.g., epoxides, iodoacetamide) to form thioether or thioester linkages, though these reactions are less common than maleimide-based conjugation .

Key Findings:

-

Epoxide Reaction : Requires basic conditions (pH 8–9) for nucleophilic attack .

-

Specificity : Lower chemoselectivity compared to maleimide, risking side reactions with amines .

PEGylation Efficiency and Challenges

-

Steric Effects : Branched PEGs (e.g., Y-shaped or U-shaped) exhibit reduced reactivity due to steric hindrance .

-

Purification : Unreacted thiols are quantified using Ellman’s assay (λ = 412 nm) or HPLC .

Table 4: PEG-Thiol Substitution Efficiency

| PEG Type | Substitution (%) | Reactivity Notes | Source |

|---|---|---|---|

| Linear m-PEG7-SH | ≥95 | High thiol accessibility | |

| Branched PEG-SH | ≥90 | Steric hindrance lowers yield |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The thiol group in m-PEG7-thiol enables it to participate in various chemical reactions, making it a versatile linker in bioconjugation processes. It can react with maleimides, vinyl sulfones, and transition metal surfaces (e.g., gold), facilitating the formation of stable covalent bonds essential for biomedical applications .

Drug Delivery Systems

This compound is extensively used in the development of drug delivery systems, particularly in the creation of hydrogels that can provide controlled release of therapeutics. The following table summarizes key studies highlighting its application in drug delivery:

Tissue Engineering

In tissue engineering, this compound is employed to fabricate scaffolds that support cell growth and tissue regeneration. The ability to modify scaffold properties through thiol chemistry allows for tailored mechanical and biological characteristics. Notable applications include:

- Hydrogel Scaffolds : this compound-based hydrogels have been used to encapsulate stem cells, promoting differentiation and tissue repair .

- Wound Healing : These hydrogels provide a moist environment conducive to healing while allowing for the controlled release of growth factors .

Case Study: Hydrogel Formation for Stem Cell Differentiation

In a study utilizing this compound, researchers created hydrogels that supported the osteogenic differentiation of encapsulated human mesenchymal stem cells. The degradation rate was finely tuned by varying the thiol content and cross-linking density, resulting in enhanced cell viability and function .

Nanotechnology Applications

This compound plays a crucial role in nanotechnology, particularly in the functionalization of nanoparticles for biomedical applications. Its ability to form stable attachments with metal surfaces enhances the stability and functionality of nanocarriers.

Surface Modification

The compound is also utilized for surface modification of various materials, enhancing their biocompatibility and functionality. For instance:

Wirkmechanismus

The mechanism of action of m-PEG7-thiol involves its thiol group, which can form covalent bonds with various molecular targets . This allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity . The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to m-PEG7-thiol include:

- Polyethylene glycol methyl ether thiol

- Heptaethylene glycol monomethyl ether

- 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine

Uniqueness

What sets this compound apart is its unique combination of a thiol group and a PEG spacer . This combination provides both reactivity and solubility, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

IUPAC Name |

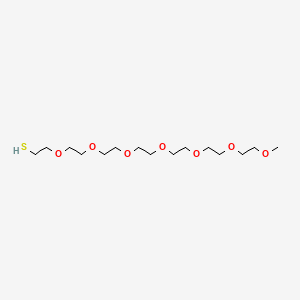

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584839 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-82-9 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.